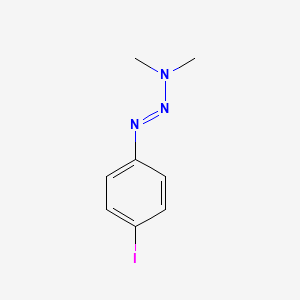

3,3-Dimethyl-1-(p-iodophenyl)triazene

Description

Structure

3D Structure

Properties

CAS No. |

23456-93-1 |

|---|---|

Molecular Formula |

C8H10IN3 |

Molecular Weight |

275.09 g/mol |

IUPAC Name |

N-[(4-iodophenyl)diazenyl]-N-methylmethanamine |

InChI |

InChI=1S/C8H10IN3/c1-12(2)11-10-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |

InChI Key |

YONGWAYQQVMIBR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N=NC1=CC=C(C=C1)I |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Insights of 3,3 Dimethyl 1 P Iodophenyl Triazene

Reactivity as a Diazonium Salt Equivalent

1-Aryl-3,3-dialkyltriazenes, such as 3,3-dimethyl-1-(p-iodophenyl)triazene, are recognized as stable, isolable precursors of aryl diazonium ions. Unlike their diazonium salt counterparts, which can be explosive and thermally unstable, triazenes offer a safer and more convenient way to generate these reactive intermediates in situ upon treatment with acid. This reactivity is central to many of their synthetic applications.

The decomposition of 1-aryl-3,3-dialkyltriazenes in acidic media is a well-studied process that proceeds through the formation of an aryldiazonium ion. The reaction is initiated by protonation of the triazene (B1217601), leading to the cleavage of the N2-N3 bond and the release of a secondary amine and the corresponding aryldiazonium cation.

The general mechanism for the acid-catalyzed decomposition is depicted as follows: Ar-N=N-NR₂ + H⁺ ⇌ Ar-N=N-N⁺HR₂ Ar-N=N-N⁺HR₂ → Ar-N₂⁺ + HNR₂

This equilibrium lies at the heart of the triazene's utility, allowing for the controlled, in situ generation of the diazonium ion, which can then undergo further reactions. The stability and reactivity of the triazene can be tuned by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups on the aryl ring tend to slow down the initial protonation step but facilitate the subsequent homolytic cleavage pathways of the resulting diazonium ion.

Once the aryldiazonium ion is formed from 3,3-dimethyl-1-(p-iodophenyl)triazene, it can decompose through two primary competing pathways: a heterolytic route to form an aryl cation or a homolytic route to generate an aryl radical. The preferred pathway is influenced by several factors, including the reaction solvent, the nature of any nucleophiles present, and the electronic properties of the aryl group.

Heterolytic Pathway (Aryl Cation Generation): In the absence of efficient single-electron donors, the diazonium ion can undergo dediazoniation to lose dinitrogen (N₂) and form a highly reactive aryl cation (Ar⁺). This cation can then be trapped by various nucleophiles.

Homolytic Pathway (Aryl Radical Generation): In the presence of single-electron transfer (SET) agents or under certain photochemical conditions, the diazonium ion can be reduced to a diazenyl radical (Ar-N=N•), which rapidly extrudes N₂ to form an aryl radical (Ar•). This pathway is believed to be operative in reactions like direct arylation with benzene (B151609) derivatives in the presence of trifluoroacetic acid.

The balance between these two pathways allows for a diverse range of transformations, making aryl triazenes versatile synthons in organic chemistry.

Role as a Removable Directing Group in C-H Functionalization

A significant modern application of the triazene moiety is its use as a versatile and removable directing group for regioselective C-H bond functionalization. This strategy allows for the precise modification of C-H bonds at the ortho position to the triazene group, a transformation that is otherwise challenging to achieve. A key advantage of the triazene group is that it can be easily cleaved or converted into other functional groups after the desired C-H functionalization has been accomplished.

The triazene group effectively directs transition metals to the ortho C-H bond of the aryl ring, enabling a variety of functionalization reactions. This chelation-assisted activation provides high regioselectivity.

One prominent example is the rhodium(III)-catalyzed oxidative olefination (an oxidative Heck reaction). In this reaction, the triazene-substituted arene is coupled with various acrylates to introduce an olefinic group at the ortho position. The reaction demonstrates broad substrate scope, tolerating both electron-rich and electron-deficient arenes.

Another powerful strategy is the iridium-catalyzed ortho,ortho'-diborylation of aromatic triazenes. This method allows for the introduction of two boronate ester groups at both ortho positions in high yields. The resulting diborylated compounds are valuable intermediates that can undergo sequential functionalization.

| Reaction Type | Catalyst System | Functional Group Introduced | Reference |

| Oxidative Olefination | [{Cp*RhCl₂}₂], AgOAc, Cu(OAc)₂·H₂O | -CH=CH-R | |

| ortho,ortho'-Diborylation | [Ir(OMe)(cod)]₂ | -B(pin) |

Table 1: Examples of Regioselective Ortho-Functionalization Directed by the Triazene Group.

The success of triazene-directed C-H functionalization relies on the selection of appropriate transition metal catalysts and reaction conditions.

For rhodium-catalyzed reactions, such as oxidative olefinations, a common and effective catalyst system involves the pentamethylcyclopentadienyl rhodium(III) chloride dimer, [{Cp*RhCl₂}₂] . These reactions typically require an oxidant to regenerate the active catalyst, with systems often employing a silver salt like AgOAc and a copper salt such as Cu(OAc)₂·H₂O as the terminal oxidant. The acetate (B1210297) anion is believed to be crucial for facilitating the cyclometalation step and catalyst turnover.

Ruthenium-catalyzed systems have also been developed for C-H functionalization directed by triazine groups, offering a less expensive alternative to rhodium. For instance, ruthenium catalysts can be used for the synthesis of N-triazine-substituted indoles from N-aryl-triazines and alkynes.

For iridium-catalyzed C-H borylation, the catalyst [Ir(OMe)(cod)]₂ has been shown to be highly effective. A notable feature of this system is that it can operate without the need for an additional external ligand, as the aromatic triazene substrate itself can act as a ligand.

| Metal | Catalyst Precursor | Co-catalyst / Oxidant | Reaction Type |

| Rhodium (Rh) | [{Cp*RhCl₂}₂] | AgOAc, Cu(OAc)₂·H₂O | Oxidative Olefination |

| Ruthenium (Ru) | [RuCl₂(p-cymene)]₂ | Not specified for triazene | C-H Arylation |

| Iridium (Ir) | [Ir(OMe)(cod)]₂ | None (ligand-free) | C-H Diborylation |

Table 2: Common Catalyst Systems for Triazene-Directed C-H Functionalization.

Palladium-Catalyzed Transformations Involving 3,3-Dimethyl-1-(p-iodophenyl)triazene

The 3,3-dimethyl-1-(p-iodophenyl)triazene molecule possesses two distinct handles for palladium-catalyzed reactions: the C-I bond and the triazene group. While the C-I bond readily participates in standard cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the triazene moiety itself can also function as a leaving group in certain palladium-catalyzed transformations.

Research has demonstrated that aryl triazenes can undergo a palladium-catalyzed Heck-type reaction, where the triazene group is displaced. For example, when treated with styrene (B11656) in the presence of palladium(II) acetate (Pd(OAc)₂), the triazene acts as a leaving group to yield the corresponding stilbene (B7821643) derivative. This reactivity expands the synthetic utility of the triazene beyond its role as a diazonium precursor or a directing group, establishing it as a viable leaving group for cross-coupling chemistry. The mechanism of these reactions generally follows the canonical Heck catalytic cycle, involving oxidative addition of the Ar-N bond to a Pd(0) center, migratory insertion of the alkene, and subsequent β-hydride elimination.

This dual reactivity—C-I bond functionalization and triazene group displacement—allows for sequential and programmable cross-coupling strategies on the same molecule, enabling the synthesis of complex, highly substituted aromatic structures.

Cross-Coupling Reactions Utilizing the p-Iodoaryl Moiety (e.g., Suzuki-Miyaura, Stille)

The carbon-iodine bond in 3,3-dimethyl-1-(p-iodophenyl)triazene is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. researchgate.net This methodology is fundamental in synthesizing complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. mdpi.commdpi.com

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.combeilstein-journals.org For 3,3-dimethyl-1-(p-iodophenyl)triazene, the p-iodo group serves as the electrophilic partner. The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. researchgate.net

Similarly, the Stille reaction couples the organoiodide with an organotin compound (organostannane). libretexts.orgwikipedia.org This reaction is also catalyzed by palladium and is known for its tolerance of sensitive functional groups, although the toxicity of organotin reagents is a notable drawback. wikipedia.org The choice between Suzuki-Miyaura and Stille often depends on the stability of the coupling partners and the desired reaction conditions. nih.gov

Below is a table summarizing representative cross-coupling reactions.

| Coupling Reaction | Electrophile | Nucleophile | Catalyst | Base/Additive | Product |

| Suzuki-Miyaura | 3,3-Dimethyl-1-(p-iodophenyl)triazene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-(Biphenyl-4-yl)-3,3-dimethyltriazene |

| Stille | 3,3-Dimethyl-1-(p-iodophenyl)triazene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | LiCl | 3,3-Dimethyl-1-(4-vinylphenyl)triazene |

Intramolecular Annulation Reactions for Heterocycle Construction (e.g., Cinnolines, Indazoles)

The triazene moiety, in conjunction with a suitably positioned group on the aryl ring, can participate in intramolecular cyclization reactions to form various heterocyclic systems. These annulation reactions are an efficient way to build complex molecular architectures from relatively simple precursors.

Cinnoline (B1195905) Synthesis: Palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes provides a direct route to 3,4-disubstituted cinnolines. researchgate.net This transformation involves the formation of a new six-membered heterocyclic ring containing two adjacent nitrogen atoms. The reaction is compatible with a range of functional groups on both the triazene and the alkyne coupling partner, affording moderate to good yields of the cinnoline products. researchgate.net

Indazole Synthesis: While direct intramolecular annulation of 3,3-dimethyl-1-(p-iodophenyl)triazene to form indazoles is less common, related triazene chemistry can lead to such heterocycles. For instance, diazo intermediates, which can be conceptually derived from triazenes, can undergo intramolecular [3+2] cycloadditions to form indazole rings. researchgate.net This pathway highlights the potential of the triazene group to act as a masked diazo functionality for heterocyclic synthesis.

| Heterocycle | Precursor | Reaction Type | Catalyst/Reagent | Key Transformation |

| Cinnoline | 2-Iodophenyltriazene + Alkyne | Palladium-catalyzed Annulation | Pd(OAc)₂ | C-N and C-C bond formation |

| Indazole | Aryl diazo intermediate | Intramolecular [3+2] Cycloaddition | Heat or Catalyst | N-N and C-N bond formation |

Mechanistic Investigations of Palladium-Catalyzed Cycles

The mechanisms of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille reactions are well-established and proceed through a common catalytic cycle. nobelprize.orgmdpi.comyoutube.com

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of 3,3-dimethyl-1-(p-iodophenyl)triazene. This step forms a square planar Pd(II) intermediate, where both the aryl group and the iodide are bonded to the palladium center. wikipedia.org This is often the rate-determining step.

Transmetalation: The organometallic coupling partner (organoboron in Suzuki, organotin in Stille) then transfers its organic group to the palladium center, displacing the halide. libretexts.org In the Suzuki reaction, this step is facilitated by a base, which activates the boronic acid. In the Stille reaction, additives like copper(I) salts can accelerate this step. harvard.edu

Reductive Elimination: The two organic groups now attached to the palladium center couple together and are expelled from the coordination sphere, forming the new C-C bond of the final product. wikipedia.org This step regenerates the Pd(0) catalyst, which can then enter another cycle. mdpi.com

The efficiency and outcome of the catalytic cycle can be influenced by factors such as the choice of palladium ligand, the solvent, and the specific base or additives used. harvard.edu

Other Significant Reactive Modes

Beyond its utility in cross-coupling and annulation, 3,3-dimethyl-1-(p-iodophenyl)triazene and related structures exhibit other important modes of reactivity.

Reactions with Unsaturated Compounds and Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for constructing cyclic compounds with high atom economy and stereoselectivity. mdpi.com Triazenes can serve as precursors to 1,3-dipoles, which readily participate in [3+2] cycloaddition reactions. For example, upon thermal or photochemical activation, a triazene can eliminate a stable molecule to generate a reactive intermediate that undergoes cycloaddition with various dipolarophiles like alkenes or alkynes. nih.gov This approach is highly valuable for the synthesis of five-membered heterocycles. researchgate.net

| Reaction Type | Reactive Intermediate | Unsaturated Partner (Dipolarophile) | Product Type |

| [3+2] Cycloaddition | Azomethine imine (from triazene) | Alkenes, Alkynes | Five-membered heterocycles |

| [4+2] Cycloaddition | Triazene acting as diene component | Dienophiles | Six-membered heterocycles |

Aryne Formation and Trapping Strategies from Triazene Precursors

Aryl triazenes can serve as stable precursors for arynes, which are highly reactive and electrophilic intermediates. nsf.gov The generation of an aryne from a triazene precursor typically involves treatment with an acid or a Lewis acid, leading to the elimination of the diazomethyl fragment and a leaving group from adjacent positions on the aromatic ring.

Once formed, the aryne intermediate is immediately "trapped" by a suitable reagent present in the reaction mixture. This trapping can occur through various pathways, including:

Pericyclic reactions: Such as [4+2] cycloadditions with dienes like furan. nsf.gov

Nucleophilic addition: Reaction with nucleophiles followed by protonation.

σ-bond insertion: Insertion into certain sigma bonds.

This strategy provides a powerful method for the synthesis of highly substituted aromatic compounds that are otherwise difficult to access.

Advanced Spectroscopic and Analytical Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3,3-Dimethyl-1-(p-iodophenyl)triazene, providing detailed information about the carbon-hydrogen framework and the environment of specific nuclei.

In the ¹H NMR spectrum, the protons of the p-iodophenyl ring are expected to exhibit a characteristic AA'BB' spin system, appearing as two distinct doublets. The protons ortho to the triazene (B1217601) group (H-2, H-6) would be deshielded compared to those ortho to the iodine atom (H-3, H-5) due to the electron-withdrawing nature of the triazene moiety. The iodine atom's influence results in a downfield shift for all aromatic protons compared to the unsubstituted phenyltriazene. The two methyl groups on the triazene nitrogen are chemically equivalent and would appear as a sharp singlet, typically integrating to six protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to -N=N-) | 7.3 - 7.5 | d (doublet) | ~8-9 |

| Ar-H (ortho to -I) | 7.6 - 7.8 | d (doublet) | ~8-9 |

| N(CH₃)₂ | ~3.3 | s (singlet) | N/A |

The ¹³C NMR spectrum provides crucial information on the carbon skeleton. Six distinct signals are anticipated: four for the aromatic carbons and one for the equivalent methyl carbons. The carbon atom directly bonded to the iodine (C-4) is a quaternary carbon and is expected to have a chemical shift significantly influenced by the heavy atom effect of iodine, appearing further upfield than might be expected based solely on electronegativity. The carbon attached to the triazene group (C-1) would also be a quaternary carbon. The substituent effects of both the iodine and the dimethyltriazeno group dictate the specific chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Quaternary, C-N) | ~150 |

| C-2, C-6 | ~122 |

| C-3, C-5 | ~138 |

| C-4 (Quaternary, C-I) | ~90-95 |

| N(CH₃)₂ | ~40 |

Given the three nitrogen atoms in the triazene linkage, ¹⁵N NMR spectroscopy is a powerful, albeit less common, tool for characterizing 3,3-Dimethyl-1-(p-iodophenyl)triazene. This technique can distinguish between the three chemically distinct nitrogen environments. The terminal, dimethyl-substituted nitrogen would appear at a significantly different chemical shift compared to the two nitrogens involved in the azo bond (-N=N-). This analysis provides direct evidence for the triazene functional group and can be used to study tautomeric equilibria or bonding characteristics.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS is essential for confirming the elemental composition of the molecule. For 3,3-Dimethyl-1-(p-iodophenyl)triazene (C₈H₁₀IN₃), the calculated exact mass would be determined to several decimal places, allowing for unambiguous formula confirmation.

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. A prominent molecular ion peak ([M]⁺) would be expected. Key fragmentation pathways for aryl triazenes include the loss of a nitrogen molecule (N₂) and the cleavage of the N-N bonds. The presence of iodine would also lead to characteristic isotopic patterns and potential fragmentation through the loss of the iodine radical.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 275.0 | [C₈H₁₀IN₃]⁺ | Molecular Ion [M]⁺ |

| 247.0 | [C₈H₁₀I]⁺ | Loss of N₂ |

| 204.0 | [C₆H₄IN]⁺ | Loss of N(CH₃)₂ |

| 148.0 | [C₈H₁₀N]⁺ | Loss of I and N₂ |

| 77.0 | [C₆H₅]⁺ | Phenyl cation |

| 44.0 | [N(CH₃)₂]⁺ | Dimethylamino cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

In the IR spectrum, key absorptions would include C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the methyl groups (just below 3000 cm⁻¹). The triazene group typically shows characteristic N=N stretching vibrations. Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region. The C-I bond stretch is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Table 4: Predicted Major Infrared Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| N=N Stretch | 1410 - 1440 |

| C-N Stretch | 1300 - 1200 |

| C-I Stretch | 600 - 500 |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 3,3-Dimethyl-1-(p-iodophenyl)triazene from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC using a C18 column, would be a suitable method for purity analysis. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely be effective for elution. Detection would typically be performed using a UV detector, set to a wavelength where the aromatic system strongly absorbs.

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of the synthesis reaction. The compound would be visualized on the TLC plate using UV light, and its retention factor (Rf) would be characteristic for a given solvent system (e.g., ethyl acetate (B1210297)/hexane).

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of triazene derivatives. thermofisher.commdpi.com It is particularly valuable for assessing the purity of a sample, separating it from starting materials, byproducts, or degradation products. In the context of 3,3-Dimethyl-1-(p-iodophenyl)triazene, which possesses a UV-active iodophenyl group, UV-Vis detectors are highly effective.

Research Findings: The analysis of triazine compounds is frequently performed using reversed-phase HPLC (RP-HPLC). nih.gov This setup typically involves a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. thermofisher.com For 3,3-Dimethyl-1-(p-iodophenyl)triazene, a mobile phase consisting of a mixture of acetonitrile or methanol and water is commonly employed. mdpi.com The precise ratio can be optimized through method development to achieve the best separation (resolution) in the shortest possible time. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic feature under a specific set of conditions. By comparing the retention time of the synthesized compound to that of a known reference standard, its identity can be tentatively confirmed. Purity is assessed by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Conditions for Triazene Analysis |

| Stationary Phase | Octadecyl (C18) silica (B1680970) gel |

| Mobile Phase | Acetonitrile/Water or Methanol/Water |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm) |

| Column Temp. | Ambient to 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for identifying and quantifying volatile and thermally stable compounds. While the target compound, 3,3-Dimethyl-1-(p-iodophenyl)triazene, may have limited volatility, GC-MS is exceptionally useful for analyzing volatile byproducts that might arise during its synthesis. rsc.orgmdpi.com Such byproducts could include unreacted volatile precursors or small molecules formed from side reactions.

Research Findings: In a typical GC-MS analysis, the sample mixture is injected into a heated port, where volatile components are vaporized. These gaseous analytes are then carried by an inert gas (like helium) through a capillary column. mdpi.com The column separates the components based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. There, it is ionized (commonly by electron ionization), causing the molecule to fragment into a unique pattern of charged ions. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint." By comparing this fingerprint to extensive libraries of known spectra, even trace amounts of volatile byproducts can be unequivocally identified. mdpi.com

| Parameter | Typical GC-MS Conditions |

| Carrier Gas | Helium |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Injection Mode | Split/Splitless |

| Ionization | Electron Ionization (EI) at 70 eV |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap) |

| Analysis Mode | Full Scan or Selected Ion Monitoring (SIM) |

Thin-Layer Chromatography (TLC) for Reaction Progress and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used for qualitatively monitoring the progress of a chemical reaction and for preliminary purity assessment. rsc.org It is widely used in synthetic chemistry to determine when a reaction is complete.

Research Findings: To monitor the synthesis of 3,3-Dimethyl-1-(p-iodophenyl)triazene, small aliquots of the reaction mixture are taken at regular intervals and spotted onto a TLC plate (typically silica gel on an aluminum or glass backing). The plate is then placed in a developing chamber containing a suitable solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate. Capillary action draws the eluent up the plate, and as it passes the spotted sample, the compounds partition between the stationary phase (silica gel) and the mobile phase (eluent).

The separation is based on polarity. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger affinity for the silica gel and travel shorter distances (lower Rf). The progress of the reaction is observed by the diminishing spot of the starting material and the appearance and intensification of the product spot. Because 3,3-Dimethyl-1-(p-iodophenyl)triazene contains an aromatic ring, the spots can be easily visualized under a UV lamp (at 254 nm) where they appear as dark spots on a fluorescent background. libretexts.org

| Component | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |

| Mobile Phase | A mixture of nonpolar and polar solvents (e.g., Hexane/Ethyl Acetate) optimized for separation. |

| Visualization | UV light (254 nm) due to the aromatic nature of the compound. Staining agents can also be used. libretexts.org |

| Rf Value | Calculated as (distance traveled by substance) / (distance traveled by solvent front). A characteristic value for a given compound and eluent system. |

X-ray Crystallography for Solid-State Structure Determination (if single crystals are obtained)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If single crystals of 3,3-Dimethyl-1-(p-iodophenyl)triazene of suitable quality can be grown, this technique provides unambiguous proof of its molecular structure. mdpi.com

Research Findings: The technique involves directing a beam of X-rays onto a single crystal. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom can be determined, yielding precise measurements of bond lengths, bond angles, and torsional angles. This data confirms the connectivity of the atoms and reveals the molecule's conformation in the solid state. For triazene derivatives, X-ray crystallography has been used to confirm the structure of newly synthesized compounds and study their molecular packing. mdpi.commdpi.com

| Parameter | Information Provided |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, triclinic). mdpi.com |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. mdpi.com |

| Bond Lengths & Angles | Precise measurements of the molecular geometry. |

| Molecular Conformation | The 3D shape and arrangement of the molecule. |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. It serves as a crucial check for the purity and empirical formula of a newly synthesized compound like 3,3-Dimethyl-1-(p-iodophenyl)triazene.

Research Findings: The method involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are separated and quantified by a detector. From the amounts of these products, the original mass percentages of C, H, and N in the sample are calculated. These experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of 3,3-Dimethyl-1-(p-iodophenyl)triazene (C₈H₁₀IN₃). A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and high purity.

| Element | Theoretical Mass % for C₈H₁₀IN₃ | Experimental Mass % (Example) |

| Carbon (C) | 34.92% | Found: 34.85% - 35.15% |

| Hydrogen (H) | 3.66% | Found: 3.59% - 3.71% |

| Nitrogen (N) | 15.27% | Found: 15.18% - 15.35% |

Theoretical and Computational Investigations of 3,3 Dimethyl 1 P Iodophenyl Triazene

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For 3,3-Dimethyl-1-(p-iodophenyl)triazene, DFT studies can illuminate its fundamental electronic landscape, offering predictions on reactivity and spectroscopic behavior. scirp.orgajchem-a.com

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated in a reaction (nucleophilicity), while the LUMO is the region most likely to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (Egap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can determine the energies and spatial distributions of these orbitals for 3,3-Dimethyl-1-(p-iodophenyl)triazene. nih.gov The HOMO is expected to show significant electron density on the triazene (B1217601) nitrogen atoms, particularly N1 and N3, while the LUMO is likely distributed over the p-iodophenyl ring, influenced by the electron-withdrawing nature of the iodine atom. The p-iodo substituent would be expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 1-phenyl-3,3-dimethyltriazene.

Global reactivity descriptors can be derived from these orbital energies to quantify reactivity. researchgate.netekb.eg

Table 1: Representative Calculated Frontier Orbital Properties for Aryltriazenes

| Property | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.0 eV |

| Egap (LUMO-HOMO) | Energy gap, indicating chemical stability | 5.0 to 5.5 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.25 to -3.75 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 to 2.75 eV |

| Global Electrophilicity (ω) | μ² / 2η | 2.1 to 2.6 eV |

Note: Values are representative for aryltriazene compounds and may vary based on the specific substituent, functional, and basis set used in the calculation. researchgate.netekb.eg

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.orgarxiv.org For 3,3-Dimethyl-1-(p-iodophenyl)triazene, the MEP map would show regions of negative potential (electron-rich, colored in red/yellow) localized around the nitrogen atoms of the triazene group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (electron-poor, colored in blue) would be found around the hydrogen atoms and potentially near the iodine atom due to its electronegativity and the phenomenon of σ-hole bonding. arxiv.org

Computational methods are highly effective in predicting spectroscopic data, which serves as a crucial tool for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard for calculating nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts. nih.govnih.gov Calculations are performed on the optimized geometry of the molecule, and the resulting ¹H and ¹³C chemical shifts are often compared against a reference standard like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. conicet.gov.armdpi.com These theoretical predictions are generally in good agreement with experimental data, aiding in the assignment of complex spectra. nih.gov For 3,3-Dimethyl-1-(p-iodophenyl)triazene, GIAO calculations would predict distinct signals for the aromatic protons, the methyl protons, and the aromatic carbons, with the iodine-bearing carbon showing a characteristically low chemical shift.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by computing the harmonic vibrational frequencies. nih.govnih.gov The calculated frequencies often show systematic errors compared to experimental values, primarily due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net Key predicted vibrational modes for this molecule would include N=N-N asymmetric and symmetric stretches, C-N stretches, aromatic C-C stretches, and the C-I stretch. researchgate.netnih.gov

Table 2: Predicted Key Vibrational Frequencies for a 1-Aryl-3,3-dimethyltriazene Structure

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹, scaled) | Expected Intensity |

|---|---|---|

| C-H (Aromatic) Stretch | 3050 - 3100 | Medium |

| C-H (Methyl) Stretch | 2950 - 3000 | Medium-Strong |

| N=N Stretch | 1410 - 1440 | Strong |

| C-N Stretch | 1250 - 1300 | Strong |

| N-N Stretch | 1150 - 1180 | Medium |

| C-I Stretch | 500 - 600 | Medium |

Note: These are representative values. The exact frequencies depend on the specific computational method and scaling factors applied. researchgate.netnih.gov

The triazene linkage (Ar-N=N-N(CH₃)₂) allows for rotation around the N1-N2 and N2-N3 bonds. While the N1-N2 bond has significant double-bond character, limiting free rotation, the N2-N3 bond is a key rotational axis. Computational studies can explore the conformational landscape by calculating the potential energy as a function of the Ar-N1-N2-N3 dihedral angle. lippertt.ch

For 1-aryl-3,3-dialkyltriazenes, calculations have shown that the planar conformation, where the aryl ring and the triazene chain are coplanar, is generally the most stable due to favorable π-system conjugation. lippertt.ch A significant rotational barrier exists for movement around the N2-N3 bond, which has partial double-bond character. The height of this barrier can be calculated, providing insight into the molecule's conformational flexibility at different temperatures. For 3,3-Dimethyl-1-(p-iodophenyl)triazene, the most stable conformer would likely feature a trans arrangement across the N=N bond and a near-planar geometry.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond static properties, quantum chemical calculations are instrumental in mapping the pathways of chemical reactions, such as the thermal or acid-catalyzed decomposition of triazenes. rsc.orgrsc.org

A chemical reaction can be visualized as movement across a multi-dimensional potential energy surface (PES). dtic.mil Reactants and products reside in energy minima on this surface. The path between them proceeds through a saddle point known as the transition state (TS), which represents the highest energy point along the minimum energy path. dtic.mil

For 3,3-Dimethyl-1-(p-iodophenyl)triazene, a primary reaction of interest is its decomposition. One potential pathway is the homolytic cleavage of the N2-N3 bond to yield a p-iodophenyl-diazene radical and a dimethylaminyl radical. Computational chemists can model this process by:

Optimizing the geometries of the reactant (the triazene) and the expected products.

Locating the transition state structure connecting them using algorithms that search for a first-order saddle point on the PES.

Confirming the transition state by performing a frequency calculation. A true TS is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. dtic.mil

Once the stationary points (reactant, TS, and products) on the PES are located and their energies calculated, the key energetic parameters of the reaction can be determined. huji.ac.ilresearchgate.net

Activation Barrier (Eₐ) or Activation Energy (ΔG‡): This is the energy difference between the transition state and the reactant (Eₐ = ETS - EReactant). It is the minimum energy required for the reaction to occur and is the primary determinant of the reaction rate. A higher barrier corresponds to a slower reaction.

For the decomposition of aryldialkyltriazenes, acid catalysis is a common experimental condition. rsc.orgrsc.org Computational models can also investigate this by including one or more acid molecules (e.g., H₃O⁺) in the calculation to model the protonation of one of the triazene nitrogen atoms and determine how this lowers the activation barrier for N-N bond cleavage. rsc.org

Note: These values are illustrative for the N-N bond cleavage pathway in aryltriazenes and are highly dependent on the specific molecule, solvent model, and level of theory. acs.orgresearchgate.net Such calculations provide a quantitative understanding of the feasibility and kinetics of proposed reaction mechanisms.

Solvation Models for Simulating Solution-Phase Reactivity

The chemical reactivity of a compound can be significantly influenced by the solvent in which it is dissolved. Solvation models are computational methods used to account for the effects of a solvent on a solute's properties and reactivity without explicitly representing every solvent molecule. These models are crucial for understanding reaction mechanisms, predicting reaction rates, and interpreting spectroscopic data in solution. For a molecule like 3,3-Dimethyl-1-(p-iodophenyl)triazene, which has both nonpolar (the aryl ring) and polar (the triazene moiety) regions, the choice of solvent is expected to play a critical role in its chemical behavior.

Solvation models are generally categorized into two main types: explicit and implicit. Explicit solvation models treat individual solvent molecules as distinct entities interacting with the solute. While this approach can provide a detailed picture of the immediate solvent environment, it is computationally very expensive. Implicit solvation models, on the other hand, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally more efficient and is widely used to study the solution-phase reactivity of organic molecules.

Common implicit solvation models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models create a cavity in the continuous solvent that approximates the shape of the solute molecule. The solute's charge distribution polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with the solute. This interaction is then incorporated into the quantum mechanical calculations of the solute's energy and properties.

In the context of 3,3-Dimethyl-1-(p-iodophenyl)triazene, solvation models could be employed to study its acid-catalyzed decomposition, a characteristic reaction of many triazenes. The nature of the solvent can affect the stability of the protonated triazene intermediate and the subsequent release of a diazonium cation and dimethylamine (B145610). Quantum-chemical calculations incorporating a solvation model could elucidate the reaction pathway and determine the activation energies in different solvents. researchgate.net The choice of solvent, whether protic or aprotic, can significantly influence the tautomeric equilibrium of aryl triazenes, a factor that would also impact reactivity. researchgate.net

To illustrate the potential output of such a study, the following table presents hypothetical data on the calculated activation energy for the decomposition of 3,3-Dimethyl-1-(p-iodophenyl)triazene in various solvents using an implicit solvation model.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Water | 78.4 | 18.5 |

| Methanol (B129727) | 32.7 | 20.1 |

| Acetonitrile (B52724) | 37.5 | 22.4 |

| Dichloromethane | 8.9 | 25.8 |

| Toluene | 2.4 | 28.3 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Interactions

While quantum mechanical calculations with solvation models can provide valuable information about reaction energetics, they often do so for a static molecular geometry. In reality, molecules are dynamic entities that can adopt various conformations and interact with their surroundings in complex ways. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. In an MD simulation, the atoms in the system are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are described by a molecular mechanics force field.

For 3,3-Dimethyl-1-(p-iodophenyl)triazene, MD simulations could be used to explore its conformational landscape. The rotation around the N-N and N-C single bonds of the triazene linkage can lead to different conformers. MD simulations can reveal the relative populations of these conformers and the energy barriers for their interconversion. This information is important as the reactivity and biological activity of a molecule can depend on its preferred conformation.

Furthermore, MD simulations can provide a detailed picture of the interactions between 3,3-Dimethyl-1-(p-iodophenyl)triazene and solvent molecules. By explicitly including solvent molecules in the simulation box, one can study the structure of the solvation shells around different parts of the molecule. For instance, one could investigate how water molecules form hydrogen bonds with the nitrogen atoms of the triazene group or how nonpolar solvent molecules pack around the iodophenyl ring. In the context of drug design, MD simulations are used to study the binding of a ligand to its protein target, providing insights into the stability of the complex and the key intermolecular interactions. rsc.orgmdpi.com

The following table provides a hypothetical summary of results from an MD simulation of 3,3-Dimethyl-1-(p-iodophenyl)triazene in a water box, illustrating the types of interactions that could be quantified.

| Interaction Type | Interacting Atoms | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | Triazene N ... Water H | 2.1 | 65 |

| Hydrophobic Contact | Phenyl C-H ... Water O | 3.5 | 30 |

| Halogen Bond | Iodine ... Water O | 3.2 | 15 |

This table is for illustrative purposes only and does not represent actual experimental or simulated data.

Computational Design and Virtual Screening for Novel Triazene Derivatives

Computational chemistry plays a crucial role in the design of new molecules with desired properties. For aryl triazenes, which have been investigated for their potential as anticancer agents, computational design and virtual screening are valuable tools for identifying new derivatives with improved activity and selectivity. nih.gov

Computational design involves modifying the structure of a lead compound, such as 3,3-Dimethyl-1-(p-iodophenyl)triazene, in silico and evaluating the properties of the resulting derivatives using computational methods. For example, one could systematically replace the iodo substituent on the phenyl ring with other functional groups and calculate properties such as electronic structure, lipophilicity, and binding affinity to a biological target. This process can help in identifying promising candidates for synthesis and experimental testing. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the structural features of a series of compounds with their biological activity, can be developed to guide the design process.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein. sums.ac.irbenthamscience.com This is often done using molecular docking, a method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.org If a biological target for the antitumor activity of aryl triazenes is known, a virtual screening campaign could be initiated to identify new triazene derivatives with high predicted binding affinities. The starting point for such a campaign could be a library of commercially available or synthetically accessible triazenes.

The table below illustrates a hypothetical outcome of a virtual screening study where derivatives of 3,3-Dimethyl-1-(p-iodophenyl)triazene are docked into the active site of a hypothetical cancer-related protein.

| Compound ID | Modification on Phenyl Ring | Docking Score (kcal/mol) | Predicted IC50 (µM) |

| Lead-01 | p-Iodo (original) | -7.5 | 5.2 |

| Deriv-01 | p-Nitro | -8.2 | 2.1 |

| Deriv-02 | p-Cyano | -8.0 | 2.8 |

| Deriv-03 | p-Trifluoromethyl | -7.8 | 3.5 |

| Deriv-04 | p-Amino | -6.5 | 15.7 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Applications of 3,3 Dimethyl 1 P Iodophenyl Triazene in Synthetic Organic Chemistry

As a Precursor for Diverse Aryl Halides and Substituted Aromatic Compounds

The inherent reactivity of the triazene (B1217601) and iodo functionalities in 3,3-dimethyl-1-(p-iodophenyl)triazene makes it a valuable precursor for a variety of substituted aromatic compounds. The triazene group can be readily converted into a diazonium salt in situ, which can then be subjected to Sandmeyer-type reactions to introduce a range of substituents, including other halogens (Cl, Br, F), cyano, and hydroxyl groups. This provides a powerful method for the diversification of the aromatic core.

Simultaneously, the iodo group serves as a handle for numerous transformations, most notably metal-catalyzed cross-coupling reactions. This dual reactivity allows for a stepwise and controlled functionalization of the aromatic ring. For instance, the iodo group can be selectively reacted first, leaving the triazene moiety intact for subsequent transformations, or vice versa. This orthogonality is a key advantage in the synthesis of complex, polysubstituted aromatic systems.

Strategic Building Block for Carbon-Carbon Bond Formation via Cross-Coupling

The presence of the carbon-iodine bond in 3,3-dimethyl-1-(p-iodophenyl)triazene makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds.

Modular Synthesis of Biaryls and Polyaromatic Systems

The Suzuki-Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids has been demonstrated as a viable method for the synthesis of biaryls. In the case of 3,3-dimethyl-1-(p-iodophenyl)triazene, a sequential cross-coupling strategy can be envisioned. The more reactive C-I bond can first undergo a Suzuki-Miyaura coupling with an arylboronic acid to form a 4-substituted-iodobiphenyl derivative. Subsequently, the triazene group can be activated and subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid, leading to the formation of unsymmetrical terphenyls and other polyaromatic systems. This modular approach allows for the controlled and stepwise assembly of complex aromatic architectures.

| Reaction | Reactants | Catalyst/Conditions | Product |

| Sequential Suzuki-Miyaura Coupling | 1. 3,3-Dimethyl-1-(p-iodophenyl)triazene + Arylboronic Acid A 2. Resulting Biaryl-triazene + Arylboronic Acid B | 1. Pd catalyst, Base 2. Pd catalyst, Lewis Acid | Unsymmetrical Terphenyl |

Construction of Arylboronic Esters and Other Organometallic Reagents

3,3-Dimethyl-1-(p-iodophenyl)triazene can be readily converted into valuable organometallic reagents. For instance, treatment with an organolithium reagent or magnesium metal can facilitate a halogen-metal exchange, generating a lithium or magnesium species at the para-position. This organometallic intermediate can then be trapped with a variety of electrophiles. A particularly useful transformation is the reaction with a borate (B1201080) ester, such as isopropyl pinacol (B44631) borate, to yield the corresponding p-(3,3-dimethyltriazen-1-yl)phenylboronic acid pinacol ester. This triazene-substituted arylboronic ester is a versatile building block in its own right, capable of participating in Suzuki-Miyaura cross-coupling reactions to introduce the triazene-functionalized aryl moiety into other molecules.

| Starting Material | Reagents | Intermediate | Final Product |

| 3,3-Dimethyl-1-(p-iodophenyl)triazene | 1. i-PrMgCl·LiCl 2. B(OiPr)₃ | p-(3,3-Dimethyltriazen-1-yl)phenylmagnesium chloride | p-(3,3-Dimethyltriazen-1-yl)phenylboronic acid derivative |

This approach has been successfully employed in the synthesis of functionalized terphenyl derivatives, where the triazene-substituted arylboronic ester serves as the central building block.

Facilitating the Synthesis of Nitrogen-Containing Heterocycles

The triazene functionality of 3,3-dimethyl-1-(p-iodophenyl)triazene plays a crucial role in the construction of various nitrogen-containing heterocyclic systems. The ability of the triazene to act as a masked and stable precursor to a reactive diazonium species is key to these synthetic strategies.

Annulation Chemistry for Cinnoline (B1195905) Derivatives

While the specific use of the p-iodo isomer is not extensively detailed, the synthesis of cinnoline derivatives through palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes is a well-established method. pkusz.edu.cn This reaction proceeds via a sequence of oxidative addition of the C-I bond to the palladium catalyst, followed by alkyne insertion and reductive elimination to form the cinnoline ring. It is plausible that a similar strategy could be adapted for precursors derived from 3,3-dimethyl-1-(p-iodophenyl)triazene, where the iodo and triazene groups are positioned ortho to each other after initial functionalization.

Synthetic Routes to Indazoles and Carbazole Systems

The synthesis of indazoles from aryltriazenes has been achieved through various methods, including the cyclization of ortho-alkynyl aryltriazenes. nih.gov A potential route starting from 3,3-dimethyl-1-(p-iodophenyl)triazene could involve a Sonogashira coupling at the iodo position to introduce an ortho-alkynyl substituent, followed by a metal-catalyzed cyclization to form the indazole ring.

More directly, iodo-substituted aryltriazenes have been utilized in the synthesis of carbazoles. The reaction of iodo- or bromo-substituted aryltriazenes with isopropylmagnesium chloride-lithium chloride generates the corresponding magnesiated derivatives. These can then react with various electrophiles, and this strategy has been successfully applied to the preparation of functionalized carbazoles. researchgate.net

| Heterocycle | Synthetic Strategy | Key Intermediate from 3,3-Dimethyl-1-(p-iodophenyl)triazene |

| Cinnoline | Palladium-catalyzed annulation | Ortho-iodo-alkynyl-phenyltriazene |

| Indazole | Metal-catalyzed cyclization | Ortho-alkynyl-phenyltriazene |

| Carbazole | Magnesiation and reaction with electrophiles | p-(3,3-Dimethyltriazen-1-yl)phenylmagnesium chloride |

Formation of Triazine-Based Scaffolds

The 1,3,5-triazine (B166579) core is a significant scaffold in medicinal chemistry and materials science. researchgate.netnih.govwikipedia.org The synthesis of substituted triazine derivatives can be achieved through various methods, including the nucleophilic substitution of cyanuric chloride, where reaction conditions are carefully controlled to achieve the desired degree of substitution. mdpi.com While direct cyclotrimerization of nitriles offers a route to symmetrical 1,3,5-triazines, this method can require harsh conditions. chim.it Microwave-assisted synthesis has emerged as a greener and more efficient alternative for the preparation of both symmetrical and unsymmetrical 1,3,5-triazines. chim.it

Although the direct use of 3,3-dimethyl-1-(p-iodophenyl)triazene in the one-step formation of a triazine ring is not extensively detailed, its role as a precursor to functionalized aryl building blocks is crucial. The p-iodophenyl group can be readily transformed into other functionalities, which can then be incorporated into a triazine scaffold. For instance, the iodo group can be converted to a nitrile, which could then undergo cyclotrimerization.

Aryl phosphates based on triazine scaffolds have been synthesized, demonstrating the integration of aryl moieties into the triazine core. nih.gov The synthetic routes often involve nucleophilic substitution reactions on cyanuric chloride followed by cross-coupling reactions to introduce the aryl groups. nih.gov In this context, the p-iodophenyl group of 3,3-dimethyl-1-(p-iodophenyl)triazene serves as a handle for such cross-coupling reactions, enabling its incorporation into a pre-formed triazine ring.

| Starting Material | Reaction Type | Resulting Scaffold | Key Features |

| Cyanuric Chloride | Nucleophilic Substitution | Substituted 1,3,5-Triazines | Stepwise substitution allows for controlled synthesis. |

| Aromatic Nitriles | Cyclotrimerization | Symmetrical 1,3,5-Triazines | Can require harsh reaction conditions. |

| Aryl Guanidine & Aryloxyphenyl Butenone | Condensation | Aryl Phosphate with Triazine Scaffold | Provides a route to functionalized triazines. |

Other Complex Aza-Heterocyclic Architectures

Beyond triazines, 3,3-dimethyl-1-(p-iodophenyl)triazene is a valuable precursor for the synthesis of a variety of other complex aza-heterocyclic architectures. frontiersin.org The triazene moiety can serve as a masked diazonium salt, which can be unmasked under acidic conditions to participate in cyclization reactions. acs.org This strategy is particularly useful in solid-phase synthesis for the creation of libraries of heterocyclic compounds. acs.org

The generation of aryldiazonium ions from the triazene allows for the formation of benzo-annelated nitrogen heterocycles. acs.org The versatility of the triazene linker lies in its stability towards a range of reagents and reaction conditions, making it compatible with multistep synthetic sequences. acs.org

Furthermore, the p-iodophenyl group can be utilized in transition-metal-catalyzed cross-coupling reactions to construct complex heterocyclic systems. For example, it can serve as a precursor in Suzuki or Sonogashira couplings to introduce aryl or alkynyl substituents, which can then undergo subsequent intramolecular cyclizations to form fused heterocyclic rings. Iodine-mediated cyclizations of substrates bearing allylamine (B125299) functionalities have also been reported to yield fused aza-heterocycles. researchgate.net

Generation of Highly Reactive Intermediates for Complex Molecule Construction

A key application of 3,3-dimethyl-1-(p-iodophenyl)triazene in organic synthesis is its ability to generate highly reactive intermediates, namely aryldiazonium ions and aryl radicals. researchgate.netnih.govnih.govrsc.org These intermediates are pivotal in the construction of complex molecules through various bond-forming reactions.

Aryl triazenes are considered "concealed" diazonium salts and can be converted into reactive aryldiazonium ions under acidic conditions. acs.orgresearchgate.netnih.gov This in situ generation avoids the isolation of often unstable diazonium salts. These aryldiazonium ions are potent electrophiles and can react with a variety of nucleophiles and are also precursors for Sandmeyer-type reactions.

Alternatively, aryl radicals can be generated from aryl triazenes. beilstein-journals.org These highly reactive species can participate in a range of transformations, including arylation reactions. nih.govrsc.org The generation of aryl radicals from triazenes can be initiated thermally or photochemically. beilstein-journals.org These radicals can then be trapped by various substrates to form new carbon-carbon or carbon-heteroatom bonds.

| Intermediate | Generation Method | Key Reactivity | Synthetic Applications |

| Aryldiazonium Ion | Acidic Cleavage of Triazene | Electrophilic Aromatic Substitution, Sandmeyer Reactions | Synthesis of diverse functionalized arenes and heterocycles. |

| Aryl Radical | Thermal or Photochemical Cleavage | Arylation of Alkenes and Arenes, Radical Cyclizations | Construction of complex carbon skeletons. |

Applications in Polymer Chemistry and Materials Science as Functionalization Agents

In the realm of polymer chemistry and materials science, triazene-containing compounds have found applications as functionalization agents. researchgate.netresearchgate.net The triazene moiety can be incorporated into polymer structures to impart specific properties or to serve as a linking unit. Triazene-based polymers have been investigated for their photosensitive properties and have been used in laser ablation studies. researchgate.net

The presence of the p-iodophenyl group in 3,3-dimethyl-1-(p-iodophenyl)triazene makes it a suitable candidate for the functionalization of polymers. The iodo group can be used to attach the molecule to a polymer backbone via cross-coupling reactions. Once incorporated, the triazene functionality can be further manipulated. For instance, it can be cleaved to generate a reactive diazonium salt on the polymer surface, which can then be used for further chemical modifications.

Moreover, triazine derivatives are used in the synthesis of porous organic polymers (POPs). nih.gov These materials have applications in areas such as gas storage and separation. The nitrogen-rich triazine core contributes to the porous structure and surface properties of these materials. nih.gov While not a direct polymerization monomer, 3,3-dimethyl-1-(p-iodophenyl)triazene could be chemically modified to be incorporated into such polymer frameworks.

Utility in Solid-Supported Organic Synthesis and Combinatorial Chemistry

Triazenes have proven to be exceptionally useful as linkers in solid-supported organic synthesis and combinatorial chemistry. acs.orgnih.govacs.orgresearchgate.net The triazene linkage can be used to immobilize molecules onto a solid support, allowing for the use of excess reagents and simplified purification procedures. acs.org This is particularly advantageous for the construction of large libraries of compounds for drug discovery and other applications. acs.orgnih.govnih.govresearchgate.net

The 3,3-dimethyl-1-(p-iodophenyl)triazene can be adapted for use as a linker. The p-iodophenyl group provides a point of attachment to a solid support, for example, through a Sonogashira coupling to an alkyne-functionalized resin. The triazene moiety then serves as the stable linker that can withstand various reaction conditions during the synthesis of a target molecule on the solid phase. acs.org

A significant advantage of the triazene linker is the mild conditions required for cleavage. acs.org Treatment with acid releases the synthesized molecule from the solid support, regenerating the starting amine resin and an aryldiazonium salt, which can be further reacted in solution. acs.orgacs.org This "traceless" cleavage, where the linker does not leave a residual functional group on the product, is a highly desirable feature in solid-phase synthesis. nih.gov The ability to functionalize the molecule during the cleavage process further enhances the utility of triazene linkers in generating molecular diversity. acs.org

| Application Area | Role of Triazene | Key Advantages |

| Solid-Phase Synthesis | Linker to solid support | Stability to various reagents, mild cleavage conditions. |

| Combinatorial Chemistry | Enables library synthesis | Simplified purification, potential for automation. |

Academic Studies on Analogues and Derivatives of 3,3 Dimethyl 1 P Iodophenyl Triazene

Structure-Reactivity Relationship Studies of Substituted Aryltriazenes

The chemical stability and reactivity of aryltriazenes are highly sensitive to the electronic properties of substituents on the aryl ring. This relationship has been quantitatively explored using the Hammett equation, which describes a linear free-energy relationship between reaction rates or equilibrium constants and the electronic nature of substituents. researchgate.netwikipedia.org

A key area of study is the rate of hydrolysis of 1-aryl-3,3-dimethyltriazenes under physiological conditions, which is crucial for their biological activity. researchgate.net The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted derivative to the rate constant of the unsubstituted compound (k₀) through a substituent constant (σ) and a reaction constant (ρ). wikipedia.orgdalalinstitute.com The substituent constant, σ, quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent at the meta or para position. The reaction constant, ρ, measures the sensitivity of a particular reaction to these substituent effects. wikipedia.orglibretexts.org

For the hydrolysis of aryltriazenes, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. msudenver.edu Studies on the stability of 1-aryl-3,3-dimethyltriazenes have shown a V-shaped Hammett plot for the E-isomers, indicating a change in the reaction mechanism with varying substituents. researchgate.net This quantitative approach allows for the prediction of the stability and reactivity of new triazene (B1217601) analogues based on the electronic character of their aryl substituents.

Table 1: Hammett Equation Parameters for Aryltriazene Reactions

| Reaction Type | Reaction Constant (ρ) | Interpretation |

|---|---|---|

| Hydrolysis (Acid-Catalyzed) | Positive | Reaction is accelerated by electron-withdrawing groups which stabilize a negative charge buildup in the transition state. |

| Thermal Decomposition | Varies | Mechanism can change depending on substituent, leading to non-linear relationships. |

| Metal Complexation | Negative | Electron-donating groups can increase the electron density on the nitrogen atoms, enhancing coordination to a metal center. |

This table is illustrative and based on general principles of physical organic chemistry.

Investigations of Triazenes with Varied N,N-Dialkyl Substituents

The N,N-dialkyl moiety of the triazene group is another critical site for structural modification. While the dimethyl derivative is common, studies have explored the synthesis and properties of triazenes bearing a range of other alkyl groups. The nature of these substituents can influence the compound's stability, solubility, and steric profile.

The synthesis of aryltriazenes typically involves the coupling of an aryldiazonium salt with a secondary amine. acs.org This method allows for the incorporation of various dialkyl groups by simply changing the secondary amine reagent. Research has demonstrated the successful synthesis of triazenes derived from amines such as piperidine and pyrrolidine (B122466), creating analogues with cyclic N,N-substituents. whiterose.ac.ukacs.org A structure-stability relationship study comparing various triazenes found that those derived from a pyrrolidine motif exhibited reduced thermal stability compared to other systems. whiterose.ac.uk The steric bulk and electronic nature of the N-alkyl groups can affect the conformation of the triazene linkage and its accessibility for chemical reactions.

Table 2: Examples of N,N-Dialkyl Substituents in Aryltriazenes

| N,N-Substituent | Amine Precursor | Notable Properties |

|---|---|---|

| Dimethyl | Dimethylamine (B145610) | Most commonly studied; baseline for comparative studies. |

| Diethyl | Diethylamine (B46881) | Increased lipophilicity compared to dimethyl. |

| Diisopropyl | Diisopropylamine | Increased steric hindrance around the N3 atom. nih.gov |

| Piperidinyl | Piperidine | Enhanced thermal stability compared to parent diazonium salt. whiterose.ac.ukacs.org |

| Pyrrolidinyl | Pyrrolidine | Reduced thermal stability compared to piperidinyl analogue. whiterose.ac.uk |

Comparative Studies with Other Halogenated Aryltriazenes (e.g., chloro-, bromo-, fluoro-phenyl analogues)

The identity of the halogen atom on the phenyl ring significantly impacts the electronic properties and reactivity of the aryltriazene. The parent compound, 3,3-dimethyl-1-(p-iodophenyl)triazene, is part of a larger family of halogenated aryltriazenes. Comparative studies of fluoro-, chloro-, and bromo- analogues provide insight into how halogen properties like electronegativity and size influence the molecule.

The general order of reactivity for halogens is F > Cl > Br > I. mt.com In the context of nucleophilic aromatic substitution on triazine rings (a related heterocyclic system), bromo-substituted compounds have been shown to be more reactive and give higher yields than their chloro- and fluoro- counterparts. acs.org The yield and stability of a 5-fluoro-1,2,3-triazine were found to be extremely poor. acs.org This suggests that while fluorine is highly electronegative, the C-F bond is very strong, potentially hindering certain substitution reactions. Conversely, iodine, being the least electronegative and largest of these halogens, forms the weakest carbon-halogen bond, making it an excellent leaving group in reactions like palladium-catalyzed cross-couplings. organic-chemistry.org

Crystallographic studies on compounds like 1-(4-chlorophenyl)-3-(4-fluorophenyl)triazene reveal that the molecules are nearly planar, with the dihedral angles between the two benzene (B151609) rings being very small. nih.gov The specific halogen influences bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.gov These structural differences underpin the varied chemical reactivity and stability observed across the series of halogenated aryltriazenes. nih.govresearchgate.net

Synthesis and Exploration of Vinyl and Alkynyl Triazenes and their Unique Reactivity

A significant advancement in triazene chemistry has been the synthesis and study of analogues where the aryl group is replaced by a vinyl or alkynyl moiety. nih.govepfl.chresearchgate.net These compounds exhibit unique reactivity that is distinct from their aromatic counterparts.

1-Alkynyl triazenes, in particular, have emerged as highly interesting compounds. nih.govepfl.ch The powerful electron-donating nature of the triazenyl group imparts an "ynamide-like" reactivity to the alkyne triple bond. nih.govepfl.ch This activation facilitates a variety of transformations, including [2+2] cycloaddition reactions with enones to form bicyclic vinyl triazenes. rsc.org

Vinyl triazenes can be synthesized from alkynyl triazenes via addition reactions across the triple bond. rsc.org They are valuable as bench-stable reagents for electrophilic vinylation reactions. nih.govrsc.org Their reactivity is typically "unleashed" by treatment with a Brønsted or Lewis acid, which promotes the cleavage of the triazene function and allows for the introduction of a nucleophile. rsc.org Furthermore, vinyl triazenes have been shown to serve as competent substrates in palladium-catalyzed cross-coupling reactions with arylboronic acids, demonstrating their utility in forming new carbon-carbon bonds. rsc.orgnih.govnobelprize.org

Table 3: Reactivity of Vinyl and Alkynyl Triazenes

| Triazene Type | Key Structural Feature | Unique Reactivity | Example Application |

|---|---|---|---|

| Alkynyl Triazene | R-C≡C-N=N-NR'₂ | Ynamide-like reactivity due to electron-donating triazene group. nih.govepfl.ch | Lewis acid-catalyzed [2+2] cycloaddition with enones. rsc.org |

| Vinyl Triazene | R₂C=CR-N=N-NR'₂ | Acts as a stable electrophilic vinylating agent upon acid activation. rsc.org | Palladium-catalyzed cross-coupling with arylboronic acids. rsc.org |

Metal Complexes of Diaryltriazenes and their Catalytic Applications

The triazene functional group, with its sequence of three nitrogen atoms, can act as a ligand, coordinating to metal centers to form stable complexes. This has led to the exploration of triazenes as directing groups in metal-catalyzed reactions, a key strategy for achieving regioselective C-H bond functionalization. nih.gov

Research has shown that the triazene group can serve as an effective chelating group in rhodium-catalyzed reactions. nih.gov For example, in 2-triazenylbenzaldehydes, the triazene group can direct a Rh(I) catalyst to activate the adjacent formyl C-H bond for intermolecular hydroacylation of alkynes. nih.govrsc.orgnih.govacs.org In this role, the first nitrogen atom of the triazene is positioned to form a stable five-membered ring with the metal center and the aldehyde's carbonyl group. nih.gov This chelation-controlled strategy enables the synthesis of complex benzene derivatives with high selectivity. nih.gov

The versatility of the triazene group is further highlighted by its ability to be easily removed or transformed into other functional groups after the catalytic reaction, making it a valuable "traceless" directing group. nih.gov While much of the recent work on related catalytic systems has focused on ligands like triazolylidenes (derived from triazoles), the direct use of the triazene moiety as a coordinating and directing group represents a promising area for developing novel catalytic transformations. researchgate.netrsc.orgnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,3-Dimethyl-1-(p-iodophenyl)triazene |

| 1-Aryl-3,3-dimethyltriazene |

| Nitrobenzoic acid |

| Ethyl benzoate |

| Phenylethanoic acid |

| 3-(3,3-Diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile |

| 1-(4-Chlorophenyl)-3-(4-fluorophenyl)triazene |

| 1-(4-Fluorophenyl)-3-(4-methylphenyl)triazene |

| 5-Fluoro-1,2,3-triazine |

| 5-Chloro-1,2,3-triazine |

| 5-Bromo-1,2,3-triazine |

Emerging Research Directions and Future Perspectives in Triazene Chemistry

Development of Novel and Efficient Synthetic Methodologies for Triazenes

The classical synthesis of 1-aryl-3,3-dialkyltriazenes, involving the diazotization of anilines followed by coupling with a secondary amine, has been a mainstay in organic chemistry. rsc.org However, the drive towards more sustainable and efficient chemical processes is spurring the development of innovative synthetic protocols.

Recent research has focused on green chemistry principles, employing methods such as microwave irradiation and sonochemistry to accelerate reaction times, improve yields, and reduce solvent usage. rsc.orgntu.edu.sg For instance, microwave-assisted synthesis has been shown to dramatically shorten reaction times for the preparation of 1,3,5-triazine (B166579) derivatives from hours to minutes. rsc.org Sonochemical methods have also emerged as a powerful tool, enabling the synthesis of these compounds in environmentally benign solvents like water, with one study reporting that a sonochemical protocol is significantly "greener" than conventional heating methods. ntu.edu.sg

Another area of development is the use of in situ generated aryldiazonium salts, which circumvents the need to isolate these often unstable intermediates. A recently developed method utilizes in situ generated aryldiazonium tetrafluoroborate (B81430) salts which react with N,N-Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) at room temperature to produce 1-aryl-3,3-dimethyltriazenes in good to excellent yields. benthamdirect.com The synthesis of 3,3-dimethyl-1-(p-iodophenyl)triazene from p-iodoaniline would be amenable to these advanced methodologies, offering safer and more efficient production routes.

Continuous-flow protocols are also being explored for the synthesis of triazenes, offering enhanced safety and scalability. rsc.org These systems allow for the rapid generation of diazonium salts and their immediate conversion to the more stable triazene (B1217601) derivatives, minimizing the risks associated with the accumulation of hazardous intermediates.

| Methodology | Key Advantages | Potential for 3,3-Dimethyl-1-(p-iodophenyl)triazene Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. rsc.org | Faster and more efficient production from p-iodoaniline. |

| Sonochemistry | Use of green solvents (e.g., water), shorter reaction times, high yields. ntu.edu.sg | Environmentally friendly synthesis route. |

| In situ Diazonium Salt Generation | Avoids isolation of unstable intermediates, milder reaction conditions. benthamdirect.com | Increased safety and operational simplicity. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. rsc.orgseqens.com | Safer large-scale production for industrial applications. |

Exploration of Unprecedented Reactivity Modes and Mechanistic Paradigms

Beyond their role as diazonium salt surrogates, aryltriazenes are being investigated for novel reactivity patterns. rsc.org A significant area of emerging research is the use of the triazene moiety as a versatile and removable directing group in transition-metal-catalyzed C-H bond functionalization. rsc.orgpkusz.edu.cn This strategy allows for the regioselective introduction of functional groups at positions ortho to the triazene group. pkusz.edu.cn For a molecule like 3,3-dimethyl-1-(p-iodophenyl)triazene, this opens up pathways to di- and tri-substituted benzene (B151609) rings with functionalities at specific positions, which are valuable intermediates in medicinal chemistry and materials science.

The triazene group can direct various transformations, including oxidative olefination, alkylation, and diborylation. rsc.orgpkusz.edu.cnresearchgate.net Rhodium(III)-catalyzed C-H activation of arenes bearing a triazene directing group has been shown to proceed under mild conditions. pkusz.edu.cn After the desired functionalization, the triazene group can be easily removed or converted into other functionalities, such as halogens or an amino group, highlighting its utility as a "traceless" directing group. pkusz.edu.cnnih.gov

Furthermore, the inherent reactivity of the triazene N=N-N bond is being exploited in novel cyclization reactions to generate complex heterocyclic scaffolds. rsc.orgbeilstein-journals.org For instance, (2-ethynylphenyl)triazenes have been shown to undergo intramolecular cyclization to afford cinnolines or 2H-indazoles depending on the reaction conditions. rsc.org The presence of the versatile p-iodo group in 3,3-dimethyl-1-(p-iodophenyl)triazene provides an additional handle for subsequent cross-coupling reactions, allowing for the construction of highly complex and functionalized molecules through a combination of C-H activation and traditional cross-coupling chemistries.

Integration of Triazene Chemistry into Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis with automated platforms and flow chemistry is revolutionizing drug discovery and materials science. fu-berlin.deyoutube.com These technologies enable high-throughput screening of reaction conditions, rapid library synthesis, and safer handling of hazardous reagents. cognit.cayoutube.com The synthesis of triazenes, which often involves the generation of potentially explosive diazonium intermediates, is particularly well-suited for flow chemistry. seqens.com Flow reactors minimize the volume of hazardous intermediates at any given time and allow for precise control over reaction temperature and time, leading to improved safety and reproducibility. seqens.comresearchgate.net